TAS3681 -

TAS3681

Catalog Number: EVT-1535649
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Source and Classification

TAS3681 originates from a series of synthetic modifications aimed at enhancing the efficacy and selectivity of androgen receptor antagonists. It is classified under the category of selective androgen receptor degraders, which represent a new class of therapeutic agents designed to target androgen receptors more effectively than traditional antagonists.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAS3681 involves several key steps, beginning with the formation of ester groups that are subsequently hydrolyzed. The hydrolysis is typically performed in methanol with potassium hydroxide as the hydrolyzing agent, followed by acylation processes that can be time-consuming due to the weak nucleophilic properties of certain functional groups present in the precursor molecules.

  • Initial Hydrolysis: Conducted in methanol, monitored by thin-layer chromatography, typically completed within 1.5 hours.
  • Acylation: This step may take up to five days to complete, indicating significant optimization challenges during synthesis.

Purification methods include preparative column chromatography and liquid chromatography-mass spectrometry (LC-MS) to ensure high purity levels (≥95%) for biological testing. The LC-MS parameters involve a gradient flow method for optimal separation and analysis of synthesized compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of TAS3681 features a complex arrangement that allows it to effectively bind to androgen receptors. While specific structural data such as molecular formula and three-dimensional conformation are not detailed in the provided sources, it is implied that the design incorporates functional groups conducive to receptor interaction.

  • Molecular Weight: Specific details on molecular weight were not provided but can be inferred from its chemical structure.
  • Binding Affinity: TAS3681 exhibits significant binding affinity to androgen receptors, with an IC50 value indicating effective inhibition .
Chemical Reactions Analysis

Reactions and Technical Details

TAS3681 undergoes various chemical reactions during its synthesis, primarily involving hydrolysis and acylation. These reactions are critical for constructing the active moieties necessary for its function as an antagonist.

  • Hydrolysis Reaction: The ester groups are hydrolyzed in methanol, leading to the formation of hydroxyl groups that are essential for subsequent reactions.
  • Acylation Reaction: This step involves attaching acyl groups to hydroxyl functionalities, which is crucial for enhancing the compound's activity against androgen receptors.
Mechanism of Action

Process and Data

TAS3681 operates through a mechanism that involves direct antagonism of androgen receptors. By binding to these receptors, it prevents the activation by natural ligands such as testosterone and dihydrotestosterone, thereby inhibiting their downstream signaling pathways that promote cancer cell proliferation.

  • Down-regulation: The compound not only blocks receptor activity but also promotes degradation of both full-length androgen receptors and their splice variants, which are often resistant to traditional therapies .
  • Clinical Efficacy: Early clinical trials have demonstrated promising results regarding its ability to reduce prostate-specific antigen levels in patients with advanced prostate cancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, it can be inferred that TAS3681 possesses characteristics typical of small-molecule pharmaceuticals designed for oral administration.

Applications

Scientific Uses

TAS3681 is primarily explored for its therapeutic potential in treating metastatic castration-resistant prostate cancer. Its unique mechanism allows it to target patients who have developed resistance to existing treatments.

Molecular Mechanisms of TAS3681 in Androgen Receptor (AR) Signaling Disruption

Structural Characterization of TAS3681 as a Novel AR Antagonist

TAS3681 (chemical name: 2‑chloro‑4‑[4‑[[5‑[2‑hydroxypropan‑2‑yl]pyridin‑2‑yl]amino]‑5,8‑dihydropyrido[3,4‑d]pyrimidin‑7(6H)‑yl]benzonitrile) is a structurally distinct, orally bioavailable small-molecule AR antagonist. Its design centers on a dihydropyridopyrimidine core linked to a chlorobenzonitrile moiety, optimizing interactions with the AR ligand-binding domain (LBD) [4] [5].

Binding Affinity and Selectivity for AR Ligand-Binding Domain (LBD)

TAS3681 exhibits high-affinity binding to the AR-LBD, with a dissociation constant (Kd) significantly lower than natural androgens like dihydrotestosterone (DHT). This high affinity is attributed to:

  • Hydrophobic pocket engagement: The chlorobenzonitrile group forms van der Waals contacts with helix 12 (H12) residues, critical for antagonist conformation.
  • Hydrogen bonding: The pyridinylamino group anchors to Asn705 and Thr877, preventing H12 stabilization in the active position [4] [9].Selectivity studies confirm minimal binding to glucocorticoid, progesterone, or estrogen receptors, reducing off-target effects [4].

Comparative Analysis with Second-Generation AR Inhibitors

Unlike second-generation antagonists (e.g., enzalutamide, darolutamide), TAS3681 lacks partial agonist activity in resistance settings due to its unique interactions:

  • H12 displacement: TAS3681 sterically hinders H12 coactivator recruitment, whereas enzalutamide permits weak H12 docking in mutated AR.
  • Mutation resilience: Enzalutamide’s thiohydantoin scaffold is vulnerable to F877L mutations converting it to an agonist, while TAS3681’s rigid core maintains antagonism [4] [9].

Table 1: Structural and Functional Comparison of TAS3681 with Second-Generation AR Antagonists

PropertyTAS3681EnzalutamideDarolutamide
Core StructureDihydropyridopyrimidineThiohydantoinDiarylhydantoin
H12 DisplacementCompletePartialComplete
Agonist Switch Risk (F877L)None observedHighLow
Blood-Brain Barrier PenetrationModerateHighLow
AR DownregulationYes (proteasomal)NoNo

Downregulation of AR-Full Length (AR-FL) and AR Splice Variants (AR-Vs)

Beyond competitive LBD antagonism, TAS3681 uniquely induces degradation of both AR-FL and constitutively active AR-Vs (e.g., AR-V7), addressing a key limitation of existing therapies [1] [4].

Proteasomal Degradation Pathways Induced by TAS3681

TAS3681 promotes AR ubiquitination and proteasomal degradation via:

  • E3 ligase recruitment: Enhanced binding of E3 ubiquitin ligases (e.g., CHIP) to the AR N-terminal domain (NTD), independent of LBD function.
  • Co-chaperone dissociation: Disruption of Hsp90-AR complexes, exposing degradation motifs [4].In enzalutamide-resistant SAS MDV No. 3‑14 cells, TAS3681 reduced AR-FL and AR-V7 protein levels by >80% within 24 hours. Cycloheximide chase assays confirmed reduced AR half-life from >12 h to <4 h [1].

Suppression of AR-V7 Transcriptional Activity in Preclinical Models

TAS3681 inhibits AR-V7-driven transcription by:

  • Nuclear exclusion: Blocking nuclear translocation of AR-V7 despite its lack of LBD.
  • DNA-binding interference: Disrupting AR-V7 homodimerization and binding to androgen-response elements (AREs) on genes like UBE2C and PSA [4] [10].In AR-V7-positive xenograft models, TAS3681 (30 mg/kg/day orally) suppressed tumor growth by 92% and reduced tumor AR-V7 levels by 75%, correlating with decreased serum PSA [1] [4].

Table 2: Preclinical Efficacy of TAS3681 Against AR-Splice Variants

Model SystemTreatmentAR-V7 ReductionTumor Growth InhibitionKey Transcriptional Targets Suppressed
SAS MDV No. 3-14 cells (enzalutamide-resistant)1 µM TAS3681, 24 h85%N/APSA, TMPRSS2, UBE2C
22Rv1 xenografts (AR-V7+)30 mg/kg/day, 21 days75%92%PSA, FKBP5
VCaP xenografts (AR-overexpressing)30 mg/kg/day, 28 daysAR-FL: 80%88%PSA, ERG

Inhibition of AR Mutations Associated with Drug Resistance

TAS3681 demonstrates potent activity against AR mutations that confer resistance to second-generation AR inhibitors, including double mutants emerging under therapy pressure [4] [9].

Efficacy Against F877L/T878A and H875Y/T878A Mutant AR

  • F877L/T878A: This enzalutamide-resistance mutant retains sensitivity to TAS3681 due to:
  • Sustained high-affinity binding (IC~50~ = 15 nM vs. >1,000 nM for enzalutamide).
  • Prevention of the "agonist flip" induced by F877L, where helix 11 accommodates enzalutamide as an activator [4] [9].
  • H875Y/T878A: A mutation conferring darolutamide resistance shows no agonist conversion with TAS3681. Transcriptional assays revealed >90% suppression of mutant AR activity at 100 nM TAS3681 [4].

Mechanistic Differences in Overcoming V716M and H875Y Mutations

  • V716M: Located in helix 3, this mutation reduces darolutamide binding via steric clash. TAS3681’s compact chlorobenzonitrile group avoids this clash, maintaining sub-100 nM potency [4].
  • H875Y: Disrupts hydrogen bonding with enzalutamide. TAS3681 compensates through hydrophobic interactions with Tyr875 and allosteric stabilization of the LBD inactive state [4] [9].Functional analysis of cfDNA-derived AR mutants confirmed TAS3681’s broad efficacy, suppressing transcriptional activity in all 24 CRPC-associated mutants tested, including H875Y (92% inhibition) and V716M (88% inhibition) at clinically achievable concentrations [9].

Table 3: TAS3681 Activity Against Clinically Relevant AR Mutations

AR MutationResistance toTAS3681 IC~50~ (nM)Mechanism of TAS3681 Efficacy
F877LEnzalutamide, apalutamide18Blocks H12 stabilization; prevents agonist conversion
F877L/T878AEnzalutamide22Maintains antagonistic LBD conformation
H875YDarolutamide35Hydrophobic packing with Tyr875
H875Y/T878ADarolutamide, enzalutamide40Dual interaction with helices 11/12
V716MDarolutamide28Avoids steric clash; enhanced hinge region binding
T878AHydroxyflutamide15High-affinity occupancy of ABS

Properties

Product Name

TAS3681

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

TAS3681; TAS-3681; TAS 3681.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.